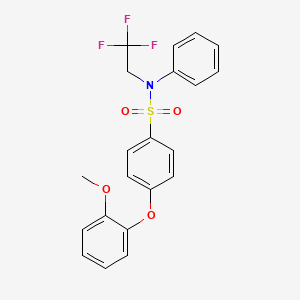

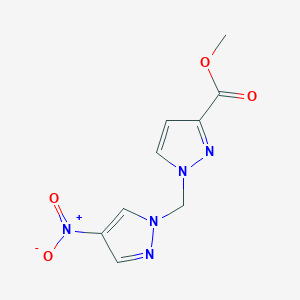

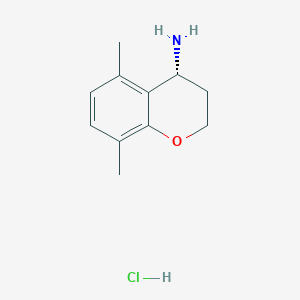

4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds that have been extensively studied for their potential biological activities and applications in various fields. Benzenesulfonamides are known to serve as scaffolds for the development of enzyme inhibitors, receptor antagonists, and other biologically active molecules .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents onto the benzenesulfonamide scaffold to modulate the compound's properties and enhance its biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the attachment of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, the development of nonsteroidal progesterone receptor antagonists and glucocorticoid receptor modulators has been achieved by incorporating phenoxyphenyl and benzyl groups onto the benzenesulfonamide scaffold . These synthetic strategies highlight the versatility of the benzenesulfonamide core in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. The presence of substituents such as methoxy, phenoxy, and trifluoroethyl groups can significantly influence the binding affinity and selectivity of these compounds towards their respective targets. For example, the introduction of a trifluoromethyl group has been shown to enhance the potency of a PR antagonist . The molecular structure also determines the formation of hydrogen bonds and other non-covalent interactions within the crystal lattice, as observed in the isostructural analysis of various N-phenylbenzenesulfonamides .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The benzylation of alcohols and phenols with N-(4-methoxybenzyl)-o-benzenedisulfonimide is an example of a reaction that introduces a methoxybenzyl ether group into the molecule . Additionally, the reactivity of benzenesulfonamides with nucleophiles, such as sodium alkoxides or amines, has been exploited to synthesize phosphonothiolothionate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect the acidity, basicity, and overall reactivity of the molecule. For instance, the high acidity of the fluorophenol moiety in certain benzenesulfonamide derivatives makes them suitable for sensing applications, as they exhibit sensitivity to pH changes and selectivity for metal cations . The solubility, melting point, and stability of these compounds are also critical parameters that determine their suitability for pharmaceutical applications.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO4S/c1-28-19-9-5-6-10-20(19)29-17-11-13-18(14-12-17)30(26,27)25(15-21(22,23)24)16-7-3-2-4-8-16/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBJGOLEVCWCRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N(CC(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3020464.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3020474.png)